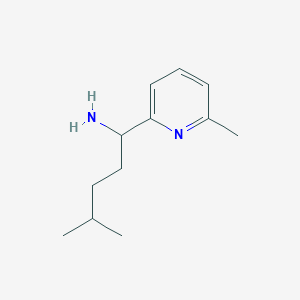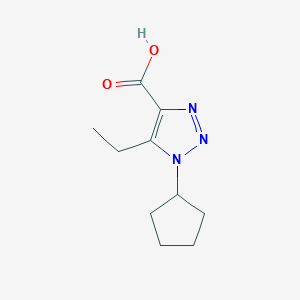
1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a cyclopentyl group, an ethyl group, and a carboxylic acid functional group attached to the triazole ring. The 1,2,3-triazole moiety is known for its stability and versatility, making it a valuable scaffold in various fields of chemistry and biology.
準備方法
The synthesis of 1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically uses copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent. The reaction proceeds under mild conditions and provides high yields of the desired triazole product .
Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of 1,2,3-triazoles. This method utilizes copper-on-charcoal as a heterogeneous catalyst, enabling the synthesis of various substituted triazoles with good functional group tolerance and high yields .
化学反応の分析
1-Cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The triazole moiety is often used in bioconjugation chemistry, where it helps link biomolecules together.
Medicine: Triazole derivatives are known for their pharmacological activities, including antifungal, antibacterial, and anticancer properties.
作用機序
The mechanism of action of 1-cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets .
類似化合物との比較
1-Cyclopentyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the ethyl group, which may affect its reactivity and binding properties.
1-Cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of an ethyl group can influence the compound’s steric and electronic properties.
1-Cyclopentyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid: The longer propyl chain may impact the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can provide distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
1-cyclopentyl-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-2-8-9(10(14)15)11-12-13(8)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,14,15) |
InChIキー |
HZJJXTAGDURTSP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NN1C2CCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


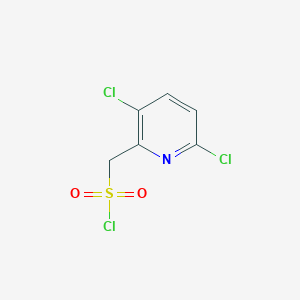
![2-[(4-Fluorophenyl)methoxy]pyridin-3-amine](/img/structure/B13254135.png)
amine](/img/structure/B13254140.png)
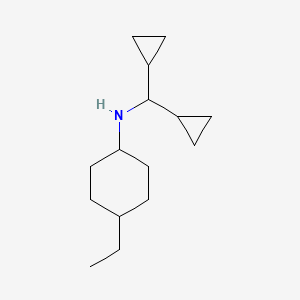
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
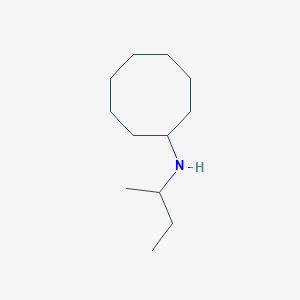
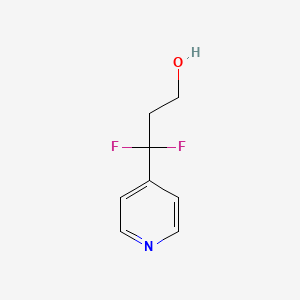

![(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13254182.png)
![2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13254183.png)
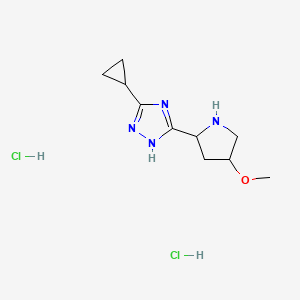

![2-{[8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]methyl}-4-methylquinazolin-3-ium-3-olate](/img/structure/B13254192.png)
